1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFBLJCMKIRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an azetidine ring substituted with a hydroxycyclobutyl group. Its molecular formula is CHNO, and it has a molecular weight of approximately 155.21 g/mol. The unique structural characteristics contribute to its reactivity and potential applications in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may act as an enzyme inhibitor or receptor modulator, influencing various biological pathways. It has been shown to interact with enzymes involved in inflammatory processes, suggesting anti-inflammatory properties.
Anti-inflammatory Activity
Preliminary studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays revealed that the compound can inhibit the production of pro-inflammatory cytokines, such as TNFα and IL-6, in lipopolysaccharide (LPS)-stimulated human blood samples. The IC50 values indicate strong anti-inflammatory action, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Initial findings suggest efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential utility as an antimicrobial agent.
Anticancer Potential
Emerging research highlights the anticancer properties of this compound. Studies involving human cancer cell lines have shown that treatment with this compound results in increased rates of apoptosis and cell cycle arrest at the G1 phase. The modulation of apoptotic pathways suggests its potential as a candidate for cancer therapy.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl pyridine-2-carboxylate | Pyridine ring with carboxylate group | Simpler structure; lacks fused ring system |
| Furo[3,2-c]pyridine | Fused furan and pyridine rings | Different fusion pattern; varied reactivity |
| 6-Methylfuro[3,2-b]pyridine | Methyl substitution on the pyridine ring | Potentially altered biological activity |
This table illustrates how this compound stands out due to its specific fused ring system and potential bioactivity.
Anti-inflammatory Studies
A study conducted on LPS-stimulated human blood samples demonstrated that treatment with this compound significantly reduced TNFα levels, showcasing an IC50 value indicative of strong anti-inflammatory action.
Antimicrobial Efficacy
Research assessing the compound's effectiveness against various bacterial strains revealed notable inhibition zones compared to standard antibiotics. This suggests that it could serve as an effective alternative or adjunctive therapy in combating resistant bacterial infections.
Cancer Cell Line Studies
In vitro studies involving human cancer cell lines indicated that treatment with this compound resulted in increased apoptosis rates and cell cycle arrest at the G1 phase. These findings support further investigation into its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Azetidin-3-ol Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol with analogous compounds:
Key Observations :
- Polarity: The target compound’s dual hydroxyl groups (azetidine-3-ol and cyclobutanol) likely increase hydrophilicity compared to methyl or aryl-substituted analogs.
- Stability : Cyclobutyl rings are conformationally strained, which may impact metabolic stability. Halogenated derivatives (e.g., bromo or chloro) often exhibit enhanced chemical stability .
Preparation Methods
Multi-Step Organic Synthesis Strategy
The synthesis typically involves:
- Formation of the azetidine ring system.
- Introduction of the 1-hydroxycyclobutylmethyl substituent.
- Selective hydroxylation to install hydroxyl groups at the 3-position of azetidine and on the cyclobutyl ring.
This process is generally achieved through a sequence of reactions including nucleophilic substitution, ring closure (cyclization), and reduction or oxidation steps to achieve the desired stereochemistry and functionalization.
Azetidine Ring Formation
The azetidine ring (a four-membered nitrogen-containing heterocycle) can be synthesized by cyclization of amino alcohol precursors or via ring closure of epoxy halides with amines.
- Epoxy Halide Route: Reaction of an epoxy halide with an amine leads to ring-opening and subsequent cyclization to form azetidin-3-ol derivatives. For example, the reaction of epoxy halides with benzylamine in organic solvents (e.g., cyclohexane) at 10–50°C over 12–36 hours yields addition products that cyclize in aqueous media at elevated temperatures (50–150°C) to form azetidin-3-ol acid halides, which upon base treatment afford the azetidin-3-ol compounds.
| Step | Reaction Conditions | Notes |
|---|---|---|
| Reaction of epoxy halide with amine | 10–50°C, 12–36 h, organic solvent (cyclohexane) | Formation of addition product |
| Cyclization in aqueous medium (≥25% water) | 50–150°C, reflux | Formation of azetidin-3-ol acid halide |
| Base treatment | Standard base conditions | Conversion to azetidin-3-ol |
This method avoids bulky protecting groups and is economically practical for azetidine derivatives synthesis.
Stereoselective Hydroxylation and Reduction
Stereochemistry is critical for biological activity. The hydroxyl groups on azetidine and cyclobutyl rings are introduced or adjusted via selective reduction or oxidation.
- Reduction of ketone intermediates with sodium borohydride (NaBH4) yields diastereomeric diols.
- Diastereomers can be separated by chromatographic methods.
- Major isomers typically have trans stereochemistry, confirmed by X-ray diffraction.
Gold-catalyzed oxidative cyclization has also been reported for efficient synthesis of chiral azetidin-3-ones, which can be further converted to azetidin-3-ols by reduction.
Summary Table of Preparation Steps
| Step Number | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of epoxy halide with amine | Epoxy halide, amine, cyclohexane, 10–50°C, 12–36 h | Addition product formation |
| 2 | Cyclization of addition product | Aqueous medium (≥25% water), reflux 50–150°C | Azetidin-3-ol acid halide formation |
| 3 | Base treatment | Base (e.g., NaOH) | Formation of azetidin-3-ol |
| 4 | Introduction of 1-hydroxycyclobutylmethyl group | Cyclobutyl derivatives, nucleophilic substitution or coupling | Substituted azetidine |
| 5 | Reduction/hydroxylation for stereochemistry | NaBH4 reduction, chromatographic separation | Diastereomeric diols, trans isomer isolation |
Research Findings and Notes
- The epoxy halide route is economically feasible and avoids bulky protecting groups, making it suitable for scale-up.
- Gold-catalyzed oxidative cyclization offers a flexible and stereoselective approach to azetidin-3-ones, which are precursors to azetidin-3-ols, achieving high enantiomeric excess (>98% e.e.) without toxic diazo intermediates.
- The synthesis requires careful control of reaction conditions to avoid side reactions such as competitive decomposition or over-oxidation.
- The presence of hydroxyl groups on both rings requires selective protection strategies during multi-step synthesis to prevent unwanted reactions.
- Detailed synthetic procedures are often found in patent literature and specialized organic synthesis journals due to the compound’s pharmaceutical relevance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
